(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
Overview
Description
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is an organic compound with the molecular formula C9H16O3 It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol typically involves the reaction of 4-hydroxybut-2-en-1-ol with oxane under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the oxane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether bonds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol involves its interaction with specific molecular targets. The oxane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-(Oxan-2-yloxy)pentan-1-ol: Similar structure but with a different chain length.
4-(Oxan-2-yloxy)butan-1-ol: Saturated analog of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
Uniqueness
This compound is unique due to the presence of both an oxane ring and a butenol chain, which provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2 |
InChI Key |
XHTUEXKSLOJOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC=CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.